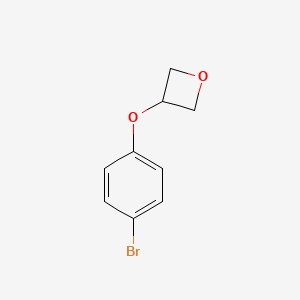

3-(4-Bromophenoxy)oxetane

Übersicht

Beschreibung

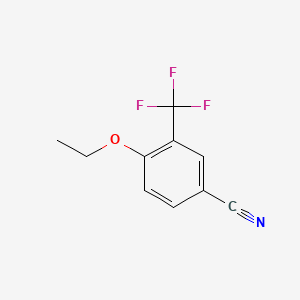

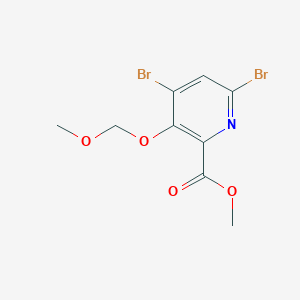

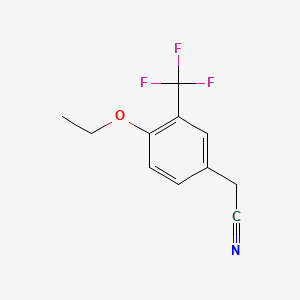

“3-(4-Bromophenoxy)oxetane” is a chemical compound with the CAS Number: 1369534-96-2 . It has a molecular weight of 229.07 . The IUPAC name for this compound is also 3-(4-bromophenoxy)oxetane .

Synthesis Analysis

The synthesis of oxetane derivatives has been a topic of interest in recent years. The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane . This reaction has been used to synthesize oxetane derivatives from electron-rich alkenes . Other methods include intramolecular cyclization through C-O bond formation .

Molecular Structure Analysis

The InChI code for “3-(4-Bromophenoxy)oxetane” is 1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving oxetanes are diverse. Oxetanes have been known to undergo ring-opening reactions as a synthetic intermediate . They have also been used in medicinal chemistry, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

Physical And Chemical Properties Analysis

Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Oxetanes are important components in the scaffold of compounds with relevant biological properties . For example, an oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer .

Synthesis of Biologically Active Compounds

Oxetanes have been used in the synthesis of biologically active compounds. For instance, merrilactone A, a sesquiterpene dilactone with neurotrophic activity, contains an oxetane ring .

Antiviral Applications

Several antiviral oxetanes have been described in the literature . These compounds have shown promising results in combating various viral infections.

Ring-Opening Reactions

Oxetanes are known for their propensity to undergo ring-opening reactions . This property is exploited in synthetic chemistry to create a variety of complex molecules.

Photochemical Reactions

The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane . This reaction has been used in the synthesis of various oxetane derivatives.

Natural Occurrence

More than 600 different oxetane-containing compounds are found in nature . They are produced by microorganisms, and also found in marine invertebrates, algae, and plants belonging to the genus Taxus .

Wirkmechanismus

Target of Action

Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . They are more metabolically stable and lipophilicity neutral . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .

Mode of Action

Oxetanes have been known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Biochemical Pathways

Oxetanes are known to influence the stability of metabolic pathways and can affect the basicity of adjacent nitrogen atoms .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and have neutral lipophilicity, which could impact their bioavailability .

Action Environment

The formation of the oxetane ring from an epoxide requires moderate heating .

Safety and Hazards

Zukünftige Richtungen

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .

Eigenschaften

IUPAC Name |

3-(4-bromophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHYKLLJTJDHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenoxy)oxetane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)